molecular formula C13H7Cl2NO B1299738 4-(2,4-Dichlorophenoxy)benzonitrile CAS No. 24789-52-4

4-(2,4-Dichlorophenoxy)benzonitrile

Cat. No. B1299738
CAS RN: 24789-52-4
M. Wt: 264.1 g/mol
InChI Key: ZZAIAUSRLITERQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)benzonitrile is a compound that is structurally related to various herbicides and pharmaceutical intermediates. It is part of a broader class of chlorophenoxy and benzonitrile derivatives, which have been extensively studied due to their biological activity and potential applications in medicine and agriculture .

Synthesis Analysis

The synthesis of related benzonitrile compounds often involves multi-step reactions, starting from simple precursors. For instance, 2,6-Bis(4-chloroformylphenoxyl) benzonitrile is synthesized through a condensation reaction of difluorobenzonitrile with p-hydroxybenzoic acid, followed by a reaction with sulfuryl dichloride . Similarly, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of a benzonitrile moiety and various substituents that influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structure and conformation of these compounds .

Chemical Reactions Analysis

Benzonitrile derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. For example, benzonitrile oxide can undergo 1,3-dipolar cycloaddition with substituted furanones to form isoxazolinespirodihydrofuranones . Nucleophilic substitution reactions are also prevalent, as seen in the synthesis of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile, where bromine and nitro groups are substituted .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with other molecules. The study of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile and its fluorinated analogue demonstrates how Cl···π interactions can influence the conformation of the molecules . Additionally, the liquid crystalline behavior and photophysical properties of certain benzonitrile derivatives are of interest due to their potential applications in optoelectronic devices .

Scientific Research Applications

Environmental Impact and Treatment

  • Toxicity and Environmental Behavior : Studies on 2,4-D, a related compound, show its widespread use in agriculture and the potential risks it poses to the environment and non-target species. Research emphasizes the need for understanding its toxicology, mutagenicity, and environmental fate to mitigate its impacts (Zuanazzi, Ghisi, & Oliveira, 2020) Chemosphere.

  • Sorption to Environmental Matrices : Sorption studies indicate that 2,4-D and related phenoxy herbicides adhere to soils, organic matter, and minerals, which affects their mobility and persistence in the environment. The interaction with soil components like organic matter and iron oxides is crucial for understanding their environmental distribution (Werner, Garratt, & Pigott, 2012) Journal of Soils and Sediments.

  • Wastewater Treatment : The production of pesticides including compounds like 2,4-D generates wastewater containing toxic pollutants. Biological processes and activated carbon treatments have shown promise in removing these compounds effectively, highlighting the importance of efficient wastewater treatment technologies (Goodwin et al., 2018) Environment International.

Biodegradation and Remediation

  • Microbial Biodegradation : Research into the degradation of 2,4-D by microorganisms offers insights into remediation strategies that can minimize environmental pollution and protect public health. The role of microorganisms in breaking down 2,4-D and its metabolites underscores the potential for bioremediation approaches (Magnoli et al., 2020) Environmental Science and Pollution Research.

  • Impact on Aquatic Environments : The release of chlorophenols, including 2,4-D and its derivatives, into aquatic systems has been evaluated for their toxicity to fish and potential for bioaccumulation. This research underscores the necessity of monitoring and regulating emissions to safeguard aquatic life (Krijgsheld & Gen, 1986) Chemosphere.

Safety And Hazards

The safety data sheet for a related compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIAUSRLITERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363428
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)benzonitrile

CAS RN

24789-52-4
Record name 4-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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